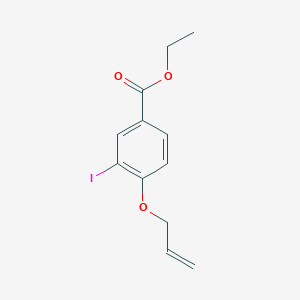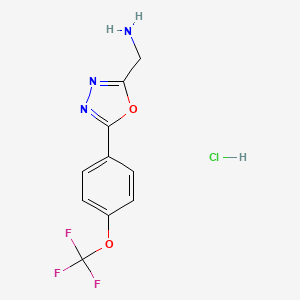![molecular formula C13H12ClN3OS B6299077 [5-(4-thiophen-2-ylphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride CAS No. 2368870-97-5](/img/structure/B6299077.png)
[5-(4-thiophen-2-ylphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(4-thiophen-2-ylphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiophene ring, a phenyl group, and an oxadiazole ring, which contribute to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-thiophen-2-ylphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride typically involves the formation of the oxadiazole ring through cyclization reactions. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The thiophene and phenyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the formation of the desired product. The final step typically involves the conversion of the free base to its hydrochloride salt to enhance its stability and solubility.
化学反应分析
Types of Reactions
[5-(4-thiophen-2-ylphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The phenyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
科学研究应用
Chemistry
In chemistry, [5-(4-thiophen-2-ylphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Studies have shown that derivatives of this compound exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its unique chemical structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, photonics, and other high-tech industries.
作用机制
The mechanism of action of [5-(4-thiophen-2-ylphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
相似化合物的比较
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar chemical properties.
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.
Trimethoxyphenylsilane: Used in the synthesis of organosilicon compounds.
Uniqueness
What sets [5-(4-thiophen-2-ylphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride apart from these similar compounds is its unique combination of a thiophene ring, a phenyl group, and an oxadiazole ring. This combination imparts distinctive chemical and biological properties, making it a versatile compound for various applications.
属性
IUPAC Name |
[5-(4-thiophen-2-ylphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS.ClH/c14-8-12-15-16-13(17-12)10-5-3-9(4-6-10)11-2-1-7-18-11;/h1-7H,8,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDUGGJNYFSGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C3=NN=C(O3)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid amide](/img/structure/B6299009.png)


![[5-(3-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299031.png)
![[5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299042.png)

![(5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B6299055.png)
![[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299056.png)
![[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299064.png)

![C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6299087.png)
![C-[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6299095.png)
![[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299106.png)
